N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
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Description
N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound that has garnered interest in various chemical synthesis and reactions due to its unique structure. For instance, its cyclopropyl group has been studied for its role in the N-dealkylation process by enzymes like horseradish peroxidase, highlighting the cyclopropyl group's fate upon N-dealkylation and its potential utility in probing reactions catalyzed by cytochrome P450 enzymes (Shaffer et al., 2001). Moreover, the compound's synthesis and evaluation for corrosion inhibition properties demonstrate its potential application in protecting materials from acidic corrosion, suggesting a wide range of industrial applications (Yıldırım & Cetin, 2008).
Pharmacological Applications
The structural features of N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide make it a candidate for pharmacological applications. Research into compounds with similar structures has led to the development of novel opioid kappa agonists and the exploration of their conformational analysis to determine potential kappa agonist properties, underscoring the therapeutic relevance of such compounds in pain management (Costello et al., 1991). Additionally, the synthesis and structural elucidation of related compounds have been pursued for their anticancer activities, with molecular docking analysis targeting the VEGFr receptor, indicating the compound's relevance in designing anticancer therapies (Sharma et al., 2018).
Material Science and Photovoltaic Applications
The versatility of N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide and related compounds extends to material science, where their synthesis and incorporation into polymeric networks have been investigated for enhancing material properties. For example, the development of hybrid networks utilizing related compounds demonstrates the potential for improving thermal stability and creating robust polymer/filler networks, relevant for various industrial applications (Batibay et al., 2020). Moreover, the exploration of benzothiazolinone acetamide analogs for their spectroscopic properties, quantum mechanical studies, and photovoltaic efficiency modeling underscores the potential application of these compounds in dye-sensitized solar cells, demonstrating their role in the development of renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)16-6-10-19(11-7-16)24-14-20(23)22(17-8-9-17)13-18-5-4-12-21(18)3/h4-7,10-12,15,17H,8-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFJRXVWQSNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CN2C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.